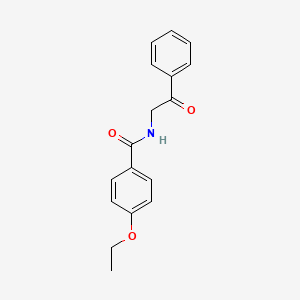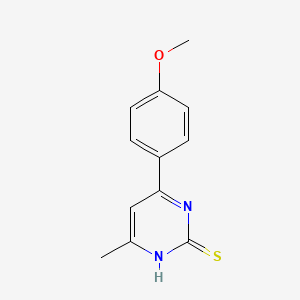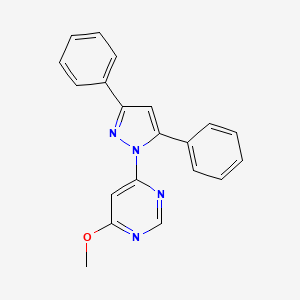![molecular formula C16H16N2O2 B5617587 N-[4-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5617587.png)
N-[4-(acetylamino)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-phenylacetamide is an organic compound with the molecular formula C16H15NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, and a phenylacetamide moiety.
作用機序
Target of Action
Similar compounds have been shown to target proteins such as plasmepsin-2 . Plasmepsin-2 is a protein that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Biochemical Pathways
Given the potential target mentioned above, it could be involved in pathways related to the life cycle of plasmodium falciparum .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the potential target, it could potentially interfere with the life cycle of plasmodium falciparum , leading to a halt in the progression of the disease caused by this parasite.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-phenylacetamide typically involves the acetylation of 4-aminophenyl-2-phenylacetamide. This reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final acetylation. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(acetylamino)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides depending on the substituent introduced.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
類似化合物との比較
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-aminobenzamide
- N-[4-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide
- Azithromycin Related Compound H
Uniqueness
N-[4-(acetylamino)phenyl]-2-phenylacetamide is unique due to its specific structure and its ability to inhibit HDAC. This sets it apart from other similar compounds, which may have different functional groups or molecular targets. Its specific acetylamino and phenylacetamide moieties contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)17-14-7-9-15(10-8-14)18-16(20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWDZRNUDPMLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propyl 3-{[(3'-methoxybiphenyl-4-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5617506.png)
![ethyl [(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5617514.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5617526.png)
![2-cyclobutyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-1,3,4-oxadiazole](/img/structure/B5617532.png)

![3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5617541.png)

![N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide](/img/structure/B5617547.png)
![3-{[1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5617554.png)

![2-methoxy-3-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5617572.png)
![1-[4-[[1-[[4-(2-Methylpropyl)phenyl]methyl]piperidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B5617583.png)
![N-[3-(2-pyridinyl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5617597.png)

